N-Ethyl-5-fluoro-2-methylbenzene-1-sulfonamide
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Overview
Description
N-Ethyl-5-fluoro-2-methylbenzene-1-sulfonamide is an organic compound belonging to the sulfonamide class Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-5-fluoro-2-methylbenzene-1-sulfonamide typically involves the reaction of 5-fluoro-2-methylbenzenesulfonyl chloride with ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
5-fluoro-2-methylbenzenesulfonyl chloride+ethylamine→this compound
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-5-fluoro-2-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different derivatives.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation and reduction can lead to different oxidation states of the sulfonamide group.
Scientific Research Applications
N-Ethyl-5-fluoro-2-methylbenzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anti-inflammatory properties.
Biological Research: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Industrial Applications: It is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of N-Ethyl-5-fluoro-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. In medicinal chemistry, sulfonamides typically act by inhibiting enzymes or receptors, leading to therapeutic effects. The exact molecular pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-Ethyl-2-methylbenzene-1-sulfonamide
- 2-amino-N-ethyl-5-fluoro-N-methylbenzene-1-sulfonamide
- 5-fluoro-2-methylbenzene-1-sulfonamide
Uniqueness
N-Ethyl-5-fluoro-2-methylbenzene-1-sulfonamide is unique due to the presence of both the ethyl and fluoro substituents, which can influence its chemical reactivity and biological activity. The combination of these substituents can lead to distinct properties compared to other sulfonamides, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H12FNO2S |
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Molecular Weight |
217.26 g/mol |
IUPAC Name |
N-ethyl-5-fluoro-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C9H12FNO2S/c1-3-11-14(12,13)9-6-8(10)5-4-7(9)2/h4-6,11H,3H2,1-2H3 |
InChI Key |
KDXKTIRYTSBALJ-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C=CC(=C1)F)C |
Origin of Product |
United States |
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